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Compound of Interest

Compound Name: Etrumadenant

Cat. No.: B605078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy

involving Etrumadenant (AB928), a dual A2a/A2b adenosine receptor antagonist, and the

FOLFOX chemotherapy regimen. The information is compiled from available preclinical and

clinical data and is intended to guide further research and development.

Introduction
Etrumadenant is an investigational small molecule designed to block the immunosuppressive

effects of adenosine in the tumor microenvironment (TME).[1] High concentrations of

extracellular adenosine, often found in the TME, suppress the activity of key immune cells such

as T cells, natural killer (NK) cells, and myeloid cells by binding to A2a and A2b receptors.[1] By

antagonizing both of these receptors, Etrumadenant aims to restore anti-tumor immunity.

The FOLFOX protocol, a combination of folinic acid (leucovorin), 5-fluorouracil (5-FU), and

oxaliplatin, is a standard-of-care chemotherapy regimen for colorectal cancer. It induces cancer

cell death by inhibiting DNA synthesis and repair. The rationale for combining Etrumadenant
with FOLFOX is based on the hypothesis that chemotherapy-induced cancer cell death

releases adenosine triphosphate (ATP), which is subsequently converted to

immunosuppressive adenosine. By blocking the effects of this adenosine surge,

Etrumadenant may enhance the efficacy of FOLFOX.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b605078?utm_src=pdf-interest
https://www.benchchem.com/product/b605078?utm_src=pdf-body
https://www.benchchem.com/product/b605078?utm_src=pdf-body
https://arcusbio.com/our-science/clinical-candidates/adenosine-axis/etrumadenant/
https://arcusbio.com/our-science/clinical-candidates/adenosine-axis/etrumadenant/
https://www.benchchem.com/product/b605078?utm_src=pdf-body
https://www.benchchem.com/product/b605078?utm_src=pdf-body
https://www.benchchem.com/product/b605078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Mechanism of Action
The combination of Etrumadenant and FOLFOX targets both cancer cells directly and the host

immune response.

FOLFOX Mechanism of Action
The components of FOLFOX act synergistically to induce cytotoxicity in rapidly dividing cancer

cells:

Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to the inhibition of DNA

replication and transcription, ultimately triggering apoptosis.

5-Fluorouracil (5-FU): A pyrimidine analog that, once metabolized, inhibits thymidylate

synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA.

Folinic Acid (Leucovorin): Enhances the effect of 5-FU by stabilizing the binding of its active

metabolite to thymidylate synthase.

Etrumadenant Mechanism of Action
Etrumadenant is a dual antagonist of the A2a and A2b adenosine receptors. In the tumor

microenvironment, dying cancer cells release ATP, which is converted to adenosine by

ectonucleotidases like CD39 and CD73. Adenosine then binds to A2a and A2b receptors on

various immune cells, leading to immunosuppression. Etrumadenant blocks this interaction,

thereby restoring the function of immune cells to recognize and attack cancer cells.
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Fig. 1: Mechanism of Action of Etrumadenant with FOLFOX.

Clinical Trial Data
The combination of Etrumadenant and FOLFOX has been evaluated in clinical trials, primarily

in patients with metastatic colorectal cancer (mCRC). The key trials are ARC-3 (NCT03720678)

and ARC-9 (NCT04660812).

ARC-3 Study
The ARC-3 study was a Phase 1/1b trial evaluating the safety and preliminary efficacy of

Etrumadenant in combination with mFOLFOX-6 in patients with mCRC.

Table 1: Efficacy and Safety Data from the ARC-3 Trial in 3L+ mCRC Patients

Parameter Value

Efficacy

Objective Response Rate (ORR) 9.1%

Median Progression-Free Survival (PFS) 3.9 months

Median Overall Survival (OS) 15.7 months

Safety (Etrumadenant-related Adverse Events

>30%)

Fatigue >30% (Grades 1-2)

Nausea >30% (Grades 1-2)

Serious Adverse Events (Etrumadenant-related)

Grade 3 Acute Kidney Injury 1 patient

Grade 4-5 SAEs None reported

Data as of November 20, 2020, for 22 efficacy-evaluable 3L+ patients.
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ARC-9 Study
The ARC-9 study is a larger, randomized Phase 1b/2 platform study evaluating Etrumadenant-
based combinations in mCRC. Cohort B of this study is particularly relevant, comparing

Etrumadenant + Zimberelimab (an anti-PD-1 antibody) + mFOLFOX-6 + Bevacizumab (EZFB)

to Regorafenib in third-line mCRC.

Table 2: Efficacy Data from Cohort B of the ARC-9 Trial

Parameter
EZFB Arm
(n=75)

Regorafenib
Arm (n=37)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival (OS)
19.7 months 9.5 months 0.37 (0.22-0.63) 0.0003

Median

Progression-Free

Survival (PFS)

6.2 months 2.1 months 0.27 (0.17-0.43) <0.0001

Confirmed

Objective

Response Rate

(ORR)

17.3% 2.7% - -

Data as of November 13, 2023.

Table 3: Safety Data from Cohort B of the ARC-9 Trial

Adverse Event EZFB Arm Regorafenib Arm

Grade ≥3 TEAEs attributed to

Etrumadenant or Zimberelimab
23.0%

25.7% (attributed to

Regorafenib)

TEAE leading to

discontinuation of all study

drugs

5% 17%

Experimental Protocols
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Clinical Protocol: ARC-9 (Cohort B)
This protocol provides a general framework based on the available information for the ARC-9

study. Researchers should always refer to the specific and complete clinical trial protocol for

detailed instructions.

4.1.1. Patient Population

Histologically confirmed metastatic colorectal adenocarcinoma.

Progression on or intolerance to at least two prior lines of therapy for metastatic disease,

including a fluoropyrimidine, irinotecan, oxaliplatin, an anti-VEGF therapy (if eligible), and an

anti-EGFR therapy (for RAS wild-type tumors).

ECOG performance status of 0 or 1.

Measurable disease per RECIST v1.1.

Adequate organ function.

4.1.2. Treatment Regimen

Etrumadenant: 150 mg administered orally once daily.

Zimberelimab: 360 mg administered as an intravenous infusion every 3 weeks.

mFOLFOX-6:

Oxaliplatin: 85 mg/m² intravenous infusion over 2 hours on Day 1.

Leucovorin: 400 mg/m² intravenous infusion over 2 hours on Day 1.

5-Fluorouracil: 400 mg/m² intravenous bolus on Day 1, followed by a 2400 mg/m²

continuous intravenous infusion over 46-48 hours.

Bevacizumab: 5 mg/kg intravenous infusion on Day 1.

Treatment is administered in 14-day cycles.
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Treatment Cycle (Repeats every 14 days)
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Fig. 2: ARC-9 (Cohort B) Experimental Workflow.

4.1.3. Assessments

Safety: Monitored continuously through physical examinations, vital signs, and laboratory

tests. Adverse events are graded according to CTCAE.

Efficacy: Tumor assessments (CT or MRI) are performed at baseline and every 8 weeks.

Response is evaluated using RECIST v1.1.

Pharmacokinetics (PK): Blood samples are collected at specified time points to determine

the concentration of Etrumadenant and its metabolites.

Pharmacodynamics (PD): Blood and tumor biopsy samples may be collected to assess

biomarkers related to the adenosine pathway and immune activation.
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Preclinical Protocol: In Vivo Murine Syngeneic Tumor
Model
This protocol is a generalized representation based on common practices for evaluating

immuno-oncology agents in combination with chemotherapy.

4.2.1. Materials

Animals: 6-8 week old female BALB/c mice.

Cell Line: CT26 colon carcinoma cells.

Reagents:

Etrumadenant (formulated for oral gavage).

5-Fluorouracil (formulated for intraperitoneal injection).

Oxaliplatin (formulated for intraperitoneal injection).

Matrigel.

Phosphate-Buffered Saline (PBS).

4.2.2. Procedure

Tumor Implantation: Subcutaneously inject 1x10^6 CT26 cells in 100 µL of a 1:1

PBS/Matrigel solution into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize

mice into treatment groups (e.g., Vehicle, Etrumadenant, FOLFOX, Etrumadenant +
FOLFOX).

Dosing:
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Etrumadenant: Administer orally once daily.

FOLFOX: Administer 5-FU and Oxaliplatin intraperitoneally on a specified schedule (e.g.,

once or twice weekly).

Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the

control group reach a predetermined endpoint size.

Analysis: At the end of the study, collect tumors and spleens for downstream analysis (e.g.,

flow cytometry for immune cell infiltration, immunohistochemistry).

Preclinical Protocol: In Vitro T-Cell Activation Assay
This protocol outlines a general method to assess the ability of Etrumadenant to reverse

adenosine-mediated suppression of T-cell activation.

4.3.1. Materials

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).

Reagents:

Adenosine.

Etrumadenant.

Anti-CD3/CD28 antibodies or beads for T-cell stimulation.

RPMI-1640 medium with 10% FBS.

Cytokine detection assay (e.g., ELISA or CBA for IFN-γ and IL-2).

Proliferation dye (e.g., CFSE).

4.3.2. Procedure

Cell Preparation: Isolate PBMCs from healthy donor blood.
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Treatment: Plate PBMCs and pre-incubate with varying concentrations of Etrumadenant for

1 hour.

Suppression and Stimulation: Add adenosine to the wells, followed by the T-cell stimulus

(e.g., anti-CD3/CD28 beads).

Incubation: Culture the cells for 48-72 hours.

Analysis:

Cytokine Production: Collect supernatants and measure the concentration of IFN-γ and IL-

2.

Proliferation: Stain cells with a proliferation dye at the beginning of the culture and analyze

dye dilution by flow cytometry at the end.

Conclusion
The combination of Etrumadenant with the FOLFOX chemotherapy regimen represents a

promising therapeutic strategy, particularly for metastatic colorectal cancer. The available

clinical data from the ARC-3 and ARC-9 trials suggest that this combination is well-tolerated

and can lead to improved clinical outcomes. The preclinical rationale is sound, with

Etrumadenant's mechanism of action directly counteracting a key immunosuppressive

pathway that can be activated by chemotherapy. Further research, including the full publication

of pivotal trial results and more detailed preclinical mechanism of action studies, will be crucial

to fully elucidate the potential of this combination therapy.
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To cite this document: BenchChem. [Application Notes and Protocols: Etrumadenant in
Combination with FOLFOX Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605078#etrumadenant-combination-with-folfox-
chemotherapy-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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